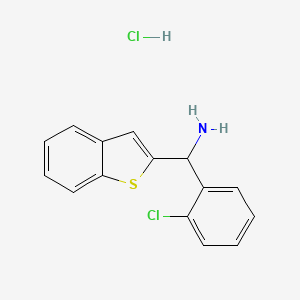
1,2,3-Tri-O-benzoyl-a-L-fucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1,2,3-Tri-O-benzoyl-a-L-fucopyranose is typically synthesized through chemical methods. One common synthetic route involves the reaction of α-L-fucose with benzoyl chloride . The reaction conditions usually include the use of a base such as pyridine to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar principles of esterification and purification to obtain the desired compound .
Chemical Reactions Analysis
1,2,3-Tri-O-benzoyl-a-L-fucopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where benzoyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3-Tri-O-benzoyl-a-L-fucopyranose has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3-Tri-O-benzoyl-a-L-fucopyranose involves its interaction with specific molecular targets and pathways. It primarily affects glycosylation processes by acting as a substrate or inhibitor in enzymatic reactions . The compound’s benzoyl groups play a crucial role in its reactivity and interaction with enzymes involved in carbohydrate metabolism .
Comparison with Similar Compounds
1,2,3-Tri-O-benzoyl-a-L-fucopyranose can be compared with other similar compounds such as:
1,2,3-Tri-O-benzoyl-β-D-ribofuranose: Another benzoylated sugar derivative used in nucleotide synthesis.
2,3,4-Tri-O-benzyl-L-fucopyranose: A similar compound with benzyl groups instead of benzoyl groups, used in different glycosylation studies.
The uniqueness of this compound lies in its specific structure and reactivity, making it particularly useful in the study of α-L-fucose derivatives and their biological roles .
Properties
Molecular Formula |
C27H24O8 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
(2,3-dibenzoyloxy-5-hydroxy-6-methyloxan-4-yl) benzoate |
InChI |
InChI=1S/C27H24O8/c1-17-21(28)22(33-24(29)18-11-5-2-6-12-18)23(34-25(30)19-13-7-3-8-14-19)27(32-17)35-26(31)20-15-9-4-10-16-20/h2-17,21-23,27-28H,1H3 |
InChI Key |
KQGJMQCLDRXSBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tetrasodium;(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonate](/img/structure/B13721436.png)


![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde](/img/structure/B13721451.png)
![{2-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13721455.png)
![1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13721462.png)


![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13721471.png)

![{2-[4-(2-Amino-ethoxy)-phenyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13721486.png)


